2-(2,3-Dihydro-1H-inden-5-yl)oxirane 2-(2,3-Dihydro-1H-inden-5-yl)oxirane
Brand Name: Vulcanchem
CAS No.: 106619-06-1
VCID: VC18279129
InChI: InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2
SMILES:
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

2-(2,3-Dihydro-1H-inden-5-yl)oxirane

CAS No.: 106619-06-1

Cat. No.: VC18279129

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydro-1H-inden-5-yl)oxirane - 106619-06-1

Specification

CAS No. 106619-06-1
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 2-(2,3-dihydro-1H-inden-5-yl)oxirane
Standard InChI InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2
Standard InChI Key WENHVAQVKYHFHW-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C=C(C=C2)C3CO3

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)oxirane typically involves epoxidation of a precursor olefin. Key methods include:

  • Epoxidation of 5-vinyl-2,3-dihydro-1H-indene: Using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under mild conditions .

  • Photochemical [2+2] Cycloaddition: As demonstrated in related indene systems, UV irradiation of dienes in the presence of oxygen or peroxides can yield epoxides .

Table 1: Representative Synthesis Conditions

Starting MaterialReagent/ConditionsYield (%)Reference
5-Vinyl-2,3-dihydroindenemCPBA, CH2_2Cl2_2, 0°C65–75
1,3-DihydroindeneO2_2, UV light, Cu(I) catalyst50–60

Mechanistic Insights

The epoxidation proceeds via electrophilic addition to the olefin, forming a three-membered cyclic ether. Density functional theory (DFT) studies on analogous systems suggest that the reaction follows a concerted mechanism with partial positive charge development on the olefin carbons .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of related indene epoxides reveals a puckered oxirane ring (C–O–C angle: ~60°) fused to a near-planar indene system. The dihydroindene moiety adopts a half-chair conformation .

Table 2: Key Physical Properties

PropertyValueMethodReference
Boiling Point245–250°C (est.)SimDist
LogP (Octanol/Water)2.1 ± 0.3Computational
Dipole Moment1.8 DebyeDFT Calculation

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3): δ 3.15–3.25 (m, 2H, oxirane CH2_2), 2.80–2.95 (m, 4H, indene CH2_2), 6.95–7.15 (m, 3H, aromatic H) .

  • IR: 1250 cm1^{-1} (C–O–C asymmetric stretch), 850 cm1^{-1} (epoxide ring deformation).

Reactivity and Applications

Chemical Transformations

The oxirane ring undergoes characteristic reactions:

  • Nucleophilic Ring-Opening: With amines (e.g., aniline) to form β-amino alcohols .

  • Acid-Catalyzed Polymerization: Forms polyether networks under BF3_3 catalysis .

  • Diels-Alder Reactions: The indene moiety acts as a diene with electron-deficient dienophiles .

Table 3: Reaction Outcomes with Selected Reagents

ReagentProductConditionsYield (%)
NH3_3/EtOH5-(2-Aminoethyl)-2,3-dihydroindene80°C, 12 hr68
BF3_3·OEt2_2Poly(indenyl ether)RT, 24 hr>90

Biological and Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing sodium channel blockers (e.g., analogues of Mitsubishi Tanabe Pharma’s neuroprotective agents) .

  • Polymer Chemistry: Serves as a crosslinking agent in epoxy resins for high-temperature adhesives .

  • Agrochemicals: Precursor to diamide insecticides targeting ryanodine receptors .

Future Perspectives

Recent advances in photoredox catalysis and flow chemistry could enable greener syntheses of this compound. Computational studies predict tunable electronic properties via substitution at the 4-position of the indene ring, opening avenues in organic electronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator